Phenylacetylasparagine
Overview
Description
Phenylacetylasparagine is a compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol It is a derivative of asparagine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylasparagine can be synthesized through the reaction of asparagine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenylacetylasparagine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetylaspartic acid, while reduction could produce this compound amine derivatives .
Scientific Research Applications
Phenylacetylasparagine has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenylacetylasparagine involves its interaction with specific enzymes and receptors in the body. It is believed to exert its effects by mimicking or inhibiting natural substrates in metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are those related to protein synthesis and degradation .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar phenyl group but different functional properties.
Asparagine: The parent amino acid of phenylacetylasparagine, involved in protein synthesis.
Phenylacetylglutamine: Another derivative with a phenylacetyl group, used in metabolic studies.
Uniqueness: this compound is unique due to its specific structural combination of a phenylacetyl group with asparagine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
(2S)-4-amino-4-oxo-2-[(2-phenylacetyl)amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-9(12(17)18)14-11(16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZNUVREVMKPPC-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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